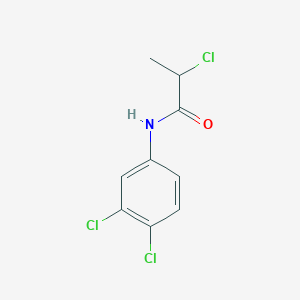

2-chloro-N-(3,4-dichlorophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dichlorophenyl)propanamide typically involves the reaction of 3,4-dichloroaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles.

Common Reagents and Conditions

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: 3,4-dichloroaniline and 2-chloropropanoic acid.

Aplicaciones Científicas De Investigación

2-chloro-N-(3,4-dichlorophenyl)propanamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N-(2,3-dichlorophenyl)-4-nitrobenzamide: Similar in structure but with a nitro group on the benzene ring.

Propanil (3,4-dichloropropananilide): An anilide herbicide with similar structural features.

Uniqueness

2-chloro-N-(3,4-dichlorophenyl)propanamide is unique due to its specific substitution pattern on the benzene ring and its amide linkage, which confer distinct chemical and biological properties.

Actividad Biológica

2-chloro-N-(3,4-dichlorophenyl)propanamide, commonly known as propanil, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a dichlorophenyl moiety, which contribute to its unique reactivity and biological interactions. The presence of these halogen groups is significant in modulating the compound's activity against various biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting critical enzymes or disrupting cellular processes. The nitro group in related compounds suggests that bioreduction may lead to reactive intermediates capable of interacting with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae, with varying degrees of potency . The compound has been shown to inhibit bacterial growth at concentrations ranging from micromolar to sub-micromolar levels.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The dichlorophenyl group is hypothesized to play a role in enhancing the compound's selectivity towards cancerous cells compared to normal cells .

Case Study 1: Antibacterial Activity

A comparative analysis was conducted on a series of derivatives based on propanil. The study found that modifications in the structure significantly influenced antibacterial potency. For example, certain substitutions led to enhanced activity against Staphylococcus aureus and Escherichia coli, indicating that structural optimization can yield more effective antimicrobial agents .

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. One study reported an IC50 value indicating significant cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Data Tables

Propiedades

IUPAC Name |

2-chloro-N-(3,4-dichlorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFPFECFVGRHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.